2-Bromo-3,4-dimethyl-6-nitroaniline
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Overview
Description
2-Bromo-3,4-dimethyl-6-nitroaniline is a chemical compound with the CAS Number: 22378-67-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 245.08 . Nitro compounds are known to have high dipole moments, which can result in lower volatility compared to similar compounds .Scientific Research Applications
Nucleophilic Reactions
- Nucleophilic Behavior Study : Research by Chen (1969) explored the behavior of α-halogenated nitroparaffins towards nucleophiles, using 2-Bromo-2-nitropropane as a substrate. This study contributes to the understanding of how similar compounds, like 2-Bromo-3,4-dimethyl-6-nitroaniline, might react in the presence of different nucleophiles (Chen, 1969).
Electrophilic Substitution Reactions
- Substitution in Pyridine Derivatives : Hertog, Ammers, and Schukking (2010) investigated the nitration of derivatives of pyridine N-oxide, providing insights into electrophilic substitution reactions which are relevant to understanding similar reactions in compounds like this compound (Hertog, Ammers, & Schukking, 2010).
Synthesis and Chemical Transformation
- Synthesis of Phenothiazines : Sharma, Gupta, Gautam, and Gupta (2002) reported on the synthesis of phenothiazines via Smiles rearrangement, using related compounds. This study provides a context for the potential synthesis pathways that might be applicable to this compound (Sharma, Gupta, Gautam, & Gupta, 2002).
Physical and Chemical Properties
- Phase Equilibria and Crystallization Studies : Reddi, Ganesamoorthy, Gupta, and Rai (2012) studied the phase diagram of the urea–4-bromo-2-nitroaniline system. Their findings on the crystallization and thermal properties can offer valuable insights for handling and processing similar compounds (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Applications in Molecular Probing
- Use in DNA Conformation Studies : Vyas, Vyas, Jain, and Sobell (1984) explored the use of a nitroaniline derivative in understanding DNA conformation, suggesting potential applications of this compound in molecular biology (Vyas, Vyas, Jain, & Sobell, 1984).
Kinetic Studies
- Kinetics and Synthesis : Asheri, Habibi‐Khorassani, and Shahraki (2016) investigated the kinetics and synthesis of chromene derivatives. Their methods and findings could be applicable to understanding the reaction kinetics of this compound (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Green Chemistry Applications
- Development of Green Processes : Pappula and Adimurthy (2016) focused on an organic solvent-free process for preparing bromo-nitroaniline derivatives. This research indicates the environmental considerations and green chemistry applications relevant to compounds like this compound (Pappula & Adimurthy, 2016).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that nitroanilines generally interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure .
Mode of Action
The mode of action of 2-Bromo-3,4-dimethyl-6-nitroaniline involves several stepsThe conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
Nitroanilines are known to interfere with various biochemical pathways, including those involved in inflammation, steatosis, and cholestasis .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
Nitroanilines are known to cause various cellular effects, including changes in gene expression and metabolite levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable under normal conditions, but heat, vibration, friction, and sunlight exposure may cause decomposition or explosion .
Properties
IUPAC Name |
2-bromo-3,4-dimethyl-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBXDAJHWRFLQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279716 |
Source
|
Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22378-67-2 |
Source
|
Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22378-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4-dimethyl-6-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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